molecular formula C18H15ClN2O2 B5570574 (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5570574
M. Wt: 326.8 g/mol
InChI Key: JOKIKPOLGJGMQF-YBEGLDIGSA-N
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Description

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl and a methylphenyl group attached to the imidazolidine ring

Scientific Research Applications

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzylamine with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, often used in organic synthesis.

Uniqueness

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)10-16-17(22)21(18(23)20-16)11-14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIKPOLGJGMQF-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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